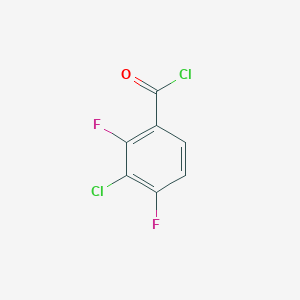

3-Chloro-2,4-difluorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKKQSXUVHMKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378537 | |

| Record name | 3-Chloro-2,4-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157373-00-7 | |

| Record name | 3-Chloro-2,4-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 3-Chloro-2,4-difluorobenzoyl chloride?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and applications of 3-Chloro-2,4-difluorobenzoyl chloride.

Chemical and Physical Properties

This compound is a substituted aromatic acyl chloride. Its reactivity is primarily dictated by the acyl chloride functional group, which is a versatile starting point for the synthesis of a variety of derivatives, including amides, esters, and ketones. The presence of three halogen substituents on the benzene ring—one chlorine and two fluorine atoms—significantly influences the electronic properties of the molecule, affecting its reactivity and the properties of its derivatives.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 157373-00-7 | [1][2] |

| Molecular Formula | C₇H₂Cl₂F₂O | [1][3] |

| Molecular Weight | 211.00 g/mol | N/A |

| Appearance | Liquid | N/A |

| Boiling Point | 206.9 ± 35.0 °C (Predicted) | N/A |

| Density | 1.548 ± 0.06 g/cm³ (Predicted) | N/A |

| Purity | >95% to >97% (Commercial Grades) | [2] |

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The fluorinated and chlorinated phenyl core is a common motif in many biologically active compounds.

-

Pharmaceutical Synthesis: This compound has been cited in patent literature as a building block for the synthesis of novel therapeutic agents. For instance, it has been used in the preparation of compounds with somatostatin receptor agonist activity, which are of interest for the treatment of various endocrine disorders and tumors[1]. It has also been used to synthesize benzoyl amino heterocyclic compounds that act as glucokinase (GLK) activators, which are being investigated for the treatment of type 2 diabetes.

-

Agrochemical Synthesis: While specific examples for this exact molecule are not prevalent in the available literature, related polychlorofluorinated aromatic compounds are fundamental intermediates in the development of modern pesticides and herbicides. The halogen substitution pattern can enhance the efficacy and selectivity of the final agrochemical product.

-

Organic Synthesis: As a reactive acyl chloride, it is used in a variety of acylation reactions, such as Friedel-Crafts acylation to form ketones, amidation to form amides, and esterification to form esters.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment, preferably within a chemical fume hood.

Table 2: GHS Hazard Information

| Signal Word | Danger |

| Pictograms | Corrosive |

| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH318: Causes serious eye damage |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P260: Do not breathe dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |

-

Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. It is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

In case of Spillage: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Do not use combustible materials, such as sawdust.

Experimental Protocols

The following is a representative experimental protocol for the amidation of this compound as described in the patent literature.

Synthesis of a Benzamide Derivative

This protocol describes the reaction of this compound with a substituted amine to form the corresponding benzamide.

-

Reactants:

-

Substituted amine (e.g., a piperidine derivative) (1 equivalent)

-

This compound (CAS 157373-00-7) (1 equivalent)

-

Dichloromethane (DCM) as the solvent.

-

A non-nucleophilic base (e.g., triethylamine or DIPEA) to scavenge the HCl byproduct.

-

-

Procedure:

-

Dissolve the substituted amine and the base in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound in dichloromethane to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane (e.g., 3 times).

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure benzamide derivative.

-

-

Expected Outcome:

-

The patent reports a yield of 61% for a similar reaction.

-

Spectroscopic Data

Mass Spectrometry (MS)

Predicted mass spectral data indicates the following adducts and their mass-to-charge ratios (m/z). The isotopic pattern due to the two chlorine atoms would be a key feature in the experimental spectrum.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.95236 |

| [M+Na]⁺ | 232.93430 |

| [M-H]⁻ | 208.93780 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically 7.0-8.5 ppm). These signals would likely appear as complex multiplets due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The spectrum will show seven distinct signals: one for the carbonyl carbon (typically in the range of 160-170 ppm) and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents and the carbonyl group. The signals for the carbons bonded to fluorine will appear as doublets due to carbon-fluorine coupling.

-

¹⁹F NMR: Two signals are expected, one for each of the fluorine atoms on the aromatic ring. These signals will show coupling to each other and to the neighboring aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch of the acyl chloride, typically found in the range of 1750-1815 cm⁻¹. Other expected absorptions include C-Cl, C-F, and aromatic C=C stretching vibrations.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of a benzamide derivative and a general reaction scheme for acyl chlorides.

References

Technical Guide: 3-Chloro-2,4-difluorobenzoyl chloride (CAS: 157373-00-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a key building block in synthetic organic chemistry. Its trifunctional nature, featuring a reactive acyl chloride group and a substituted phenyl ring with chloro and fluoro moieties, makes it a valuable intermediate in the synthesis of complex organic molecules. This is particularly true in the field of drug discovery and development, where the precise introduction of halogenated phenyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 157373-00-7 |

| Molecular Formula | C₇H₂Cl₂F₂O |

| Molecular Weight | 210.99 g/mol |

| Predicted Density | 1.548 g/cm³ |

| Predicted XlogP | 3.3 |

| Appearance | Expected to be a liquid or low-melting solid |

| Reactivity | The acyl chloride group is highly reactive towards nucleophiles, such as alcohols, amines, and water. The compound is sensitive to moisture. |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 210.95236 |

| [M+Na]⁺ | 232.93430 |

| [M-H]⁻ | 208.93780 |

| [M+NH₄]⁺ | 227.97890 |

| [M+K]⁺ | 248.90824 |

| [M+H-H₂O]⁺ | 192.94234 |

| [M+HCOO]⁻ | 254.94328 |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a plausible and commonly employed synthetic route can be inferred from the preparation of analogous benzoyl chlorides. The most probable method involves the conversion of the corresponding carboxylic acid, 3-chloro-2,4-difluorobenzoic acid, to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Inferred Experimental Protocol: Synthesis of this compound from 3-Chloro-2,4-difluorobenzoic acid

Disclaimer: This is a generalized, inferred protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials:

-

3-Chloro-2,4-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (solvent)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen/argon inlet is charged with 3-chloro-2,4-difluorobenzoic acid and an anhydrous solvent (e.g., toluene).

-

Addition of Reagents: Thionyl chloride (typically 1.5 to 2.0 equivalents) is added dropwise to the stirred suspension at room temperature. A catalytic amount of anhydrous DMF (1-2 drops) is then carefully added.

-

Reaction: The reaction mixture is heated to reflux (the temperature will depend on the solvent used, e.g., ~70-80 °C for toluene) and maintained at this temperature for a period of 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution - HCl and SO₂).

-

Work-up and Purification: After cooling to room temperature, the excess thionyl chloride and the solvent are removed under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.

Physical and chemical properties of 3-Chloro-2,4-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorobenzoyl chloride is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive acyl chloride group alongside chloro and fluoro substituents on the benzene ring, makes it a valuable intermediate in the preparation of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and insights into its application in drug development, specifically in the synthesis of somatostatin receptor agonists.

Physicochemical Properties

This compound (CAS No. 157373-00-7) is a liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₂Cl₂F₂O | [2] |

| Molecular Weight | 210.99 g/mol | [2] |

| Appearance | Liquid | [1] |

| Boiling Point (Predicted) | 206.9 ± 35.0 °C | |

| Density (Predicted) | 1.548 ± 0.06 g/cm³ | |

| CAS Number | 157373-00-7 | [2] |

Chemical Properties and Reactivity

Reactivity: The primary reactive center of this compound is the acyl chloride functional group. This group is susceptible to nucleophilic attack, making the compound an excellent acylating agent. It readily reacts with alcohols to form esters, with amines to form amides, and with water in hydrolysis reactions.

Stability and Storage: The compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[1]

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[1]

Experimental Protocols

Synthesis of this compound

Materials:

-

3-Chloro-2,4-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

-

Rotary evaporator

-

Distillation apparatus

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add 3-Chloro-2,4-difluorobenzoic acid and anhydrous toluene.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred suspension.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (a few drops) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Application in Drug Development: Synthesis of a Somatostatin Receptor Agonist

A notable application of this compound is its use as a key intermediate in the synthesis of a non-peptidic, low-molecular-weight compound with agonistic activity on the somatostatin receptor subtype 2.[1] Somatostatin receptor agonists are of therapeutic interest for the treatment of various conditions, including acromegaly and certain neuroendocrine tumors.[1]

The patent US20150232478A1 describes the use of this compound in a multi-step synthesis to produce a novel somatostatin receptor agonist.[1] The acyl chloride is used to introduce the 3-chloro-2,4-difluorobenzoyl moiety into a larger molecular scaffold.

Signaling Pathway and Mechanism of Action:

Somatostatin receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The activation of the somatostatin receptor subtype 2 is known to inhibit the release of several hormones, including growth hormone. The synthesized agonist, incorporating the 3-chloro-2,4-difluorobenzoyl group, mimics the action of endogenous somatostatin, thereby exerting its therapeutic effects.

Signaling Pathway of a Somatostatin Receptor Agonist

Caption: Somatostatin receptor signaling pathway.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, predicted mass spectral data can be found.

Predicted Mass Spectrometry Data: [2]

| Adduct | m/z |

| [M+H]⁺ | 210.95236 |

| [M+Na]⁺ | 232.93430 |

| [M-H]⁻ | 208.93780 |

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of pharmaceutically active compounds. Its defined physical and chemical properties, coupled with its reactivity as an acylating agent, make it a valuable tool for medicinal chemists. The demonstrated application in the synthesis of a somatostatin receptor agonist highlights its importance in the development of novel therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in drug discovery and other areas of chemical science.

References

An In-depth Technical Guide to 3-Chloro-2,4-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, and weight of 3-Chloro-2,4-difluorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Molecular Structure and Properties

This compound is a substituted aromatic acyl chloride. The core of the molecule is a benzene ring, to which a chlorocarbonyl group (-COCl) is attached. The benzene ring is further substituted with a chlorine atom at the 3-position and fluorine atoms at the 2- and 4-positions.

The presence of electron-withdrawing halogen atoms on the benzene ring significantly influences the reactivity of the acyl chloride group, making it a versatile reagent in organic synthesis.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 157373-00-7 | [1][2][3] |

| Molecular Formula | C₇H₂Cl₂F₂O | [1][2] |

| Molecular Weight | 210.99 g/mol | [1] |

| Alternate Molecular Weight | 211.00 g/mol | [2] |

Synthesis of this compound

A common and effective method for converting a carboxylic acid to an acyl chloride is by treatment with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a suitable solvent like N,N-dimethylformamide (DMF).

Proposed Experimental Protocol: Synthesis from 3-Chloro-2,4-difluorobenzoic acid

Objective: To synthesize this compound from 3-Chloro-2,4-difluorobenzoic acid.

Materials:

-

3-Chloro-2,4-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

-

Rotary evaporator

-

Distillation apparatus

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 3-Chloro-2,4-difluorobenzoic acid in anhydrous toluene under an inert atmosphere.

-

Addition of Catalyst: Add a catalytic amount of N,N-dimethylformamide to the suspension.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic and produce gaseous byproducts (HCl and SO₂).

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature until the reaction is complete. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and the solvent by distillation, initially at atmospheric pressure and then under reduced pressure. The crude this compound can be further purified by fractional distillation under high vacuum to obtain the final product.

Logical Relationship of Synthesis

The following diagram illustrates the logical flow of the proposed synthesis of this compound from its corresponding carboxylic acid.

Caption: Proposed synthesis of this compound.

References

Spectral Analysis of 3-Chloro-2,4-difluorobenzoyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 3-Chloro-2,4-difluorobenzoyl chloride (CAS No. 157373-00-7). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Additionally, it outlines comprehensive experimental protocols for the acquisition of such spectral data.

Predicted Spectral Data

The following tables summarize the anticipated spectral characteristics of this compound. These predictions are derived from established principles of spectroscopy and data from analogous substituted benzoyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.2 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | Aromatic H |

| ~ 7.2 - 7.5 | Triplet of Doublets (td) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | Aromatic H |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (Carbonyl) |

| ~ 160 - 165 (d, J(C-F) ≈ 250-260 Hz) | C-F |

| ~ 155 - 160 (d, J(C-F) ≈ 250-260 Hz) | C-F |

| ~ 135 - 140 | C-Cl |

| ~ 125 - 130 | Aromatic CH |

| ~ 115 - 120 (d, J(C-F) ≈ 20-25 Hz) | Aromatic CH |

| ~ 110 - 115 | Aromatic C-COCl |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -100 to -110 | Doublet | F at C-2 |

| ~ -110 to -120 | Doublet | F at C-4 |

Reference: CFCl₃ (0 ppm)

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1770 - 1810 | Strong | C=O stretch (acid chloride) |

| 1600 - 1620 | Medium | Aromatic C=C stretch |

| 1480 - 1520 | Medium | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-F stretch |

| 850 - 900 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 209.94453 | [M]⁺ (Molecular ion) |

| 210.95236 | [M+H]⁺ |

| 232.93430 | [M+Na]⁺ |

Predicted values for the most abundant isotopes.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[3]

IR Spectroscopy

-

Sample Preparation (Thin Film Method): As this compound is expected to be a liquid or low-melting solid, the thin film method is appropriate. Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).[4]

-

Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer.[5] Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4] A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.[6] The concentration should be in the range of 10-100 µg/mL.[6]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common method for small organic molecules and often results in fragmentation, which can provide structural information.[7][8] ESI is a softer ionization technique that is less likely to cause fragmentation and is useful for determining the molecular weight.[9]

-

Data Acquisition: Acquire the mass spectrum, scanning over an appropriate mass-to-charge (m/z) range to observe the molecular ion and any significant fragments.[10]

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. PubChemLite - this compound (C7H2Cl2F2O) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. youtube.com [youtube.com]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. fiveable.me [fiveable.me]

A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-2,4-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety information for 3-Chloro-2,4-difluorobenzoyl chloride (CAS No. 157373-00-7), a chemical intermediate of interest in pharmaceutical and agrochemical research. The following sections detail the material's hazards, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory personnel.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in safe handling. While comprehensive experimental data is not publicly available for all parameters, the following table summarizes key information.

| Property | Value |

| CAS Number | 157373-00-7 |

| Molecular Formula | C₇H₂Cl₂F₂O |

| Molecular Weight | 210.9930 g/mol [1] |

| Appearance | No data available |

| Odor | No data available |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classifications and associated hazard statements.

| GHS Classification | Hazard Statement | Signal Word |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] | Warning |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] | Warning |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] | Warning |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) | H335: May cause respiratory irritation[1] | Warning |

Primary Hazards:

-

Harmful if swallowed: Ingestion can lead to adverse health effects.

-

Skin and Eye Irritant: Direct contact can cause skin irritation and serious eye irritation.

-

Respiratory Irritant: Inhalation of vapors, mists, or dust may irritate the respiratory system.

The logical flow from hazard identification to necessary protective measures is crucial for a comprehensive safety plan.

Section 3: Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing exposure risks.

Handling:

-

Avoid all personal contact, including inhalation.[2]

-

Wear protective clothing, gloves, safety glasses, and a face shield.[1]

-

Use in a well-ventilated area, preferably under a chemical fume hood.[2][3]

-

Avoid formation of dust and aerosols.[1]

-

Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in original containers.[2]

-

Keep containers securely sealed in a dry, cool, and well-ventilated place.[2]

-

Protect from environmental extremes.[2]

Section 4: Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] Remove contact lenses if present and easy to do.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician. |

The following diagram illustrates the workflow for first-aid response.

Spill and Leak Procedures:

-

Evacuate personnel to safe areas.[1]

-

Wear personal protective equipment.[1]

-

Avoid breathing vapors, mist, or gas.[1]

-

Ensure adequate ventilation.[1]

-

Do not let the product enter drains.[1]

-

Pick up and arrange disposal without creating dust.[1]

-

Sweep up and shovel the material into suitable, closed containers for disposal.[1]

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: No data available.

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Section 5: Toxicological Information

Section 6: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this chemical.

| PPE Type | Specification |

| Eye/Face Protection | Face shield and safety glasses. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

Section 7: Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1] Contact a licensed professional waste disposal service to dispose of this material. Dispose of contaminated packaging as unused product.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). Always refer to the most current SDS for the material before use and adhere to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide on the Solubility of 3-Chloro-2,4-difluorobenzoyl chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorobenzoyl chloride is a reactive chemical intermediate frequently utilized in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity, largely dictated by the acyl chloride functional group, also governs its solubility and stability in various solvents. A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation. This document provides a technical overview of the expected solubility of this compound in common organic solvents and outlines a general protocol for its experimental determination.

Chemical Properties

-

Molecular Formula: C₇H₂Cl₂F₂O[2]

-

Appearance: Typically a liquid.

-

Reactivity: As an acyl chloride, it is highly susceptible to nucleophilic attack. It will react exothermically with water, alcohols, and primary/secondary amines.[3] Therefore, the use of anhydrous (dry) solvents is imperative to prevent decomposition of the material.

Expected Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," this compound, a polar organic molecule, is expected to be soluble in a range of common organic solvents. However, its high reactivity precludes the use of protic solvents like alcohols and water under normal conditions. The expected solubility is summarized in the table below.

| Solvent Name | Abbreviation | Type | Expected Solubility | Notes |

| Tetrahydrofuran | THF | Ether | Soluble | A common solvent for reactions involving acyl chlorides. Must be anhydrous. |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble | May slowly react with the acyl chloride. Use with caution. Must be anhydrous. |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble | May promote side reactions. Use with caution. Must be anhydrous. |

| Acetonitrile | ACN | Polar Aprotic | Soluble | A common solvent for reactions and analysis. Must be anhydrous. |

| Toluene | - | Nonpolar | Soluble | Good solvent for reactions where a nonpolar environment is preferred. Must be anhydrous. |

| Dichloromethane | DCM | Halogenated | Soluble | A common solvent for reactions and workups. Must be anhydrous. |

| Chloroform | - | Halogenated | Soluble | Similar to DCM. Must be anhydrous. |

| Hexanes | - | Nonpolar | Likely Soluble | May have lower solubility compared to more polar solvents. |

| Methanol | MeOH | Protic | Reactive | Will react to form the corresponding methyl ester. Not a suitable solvent. |

| Water | H₂O | Protic | Reactive | Reacts violently to hydrolyze to the corresponding carboxylic acid.[1][3] |

This table is based on general chemical principles. Experimental verification is required.

Experimental Protocol for Solubility Determination

Due to the reactive nature of this compound, a standard gravimetric method for solubility determination is recommended. This involves preparing saturated solutions, removing undissolved solute, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvents (THF, Toluene, Acetonitrile, etc.)

-

Small-volume vials with screw caps or septa

-

Inert gas (Nitrogen or Argon) supply

-

Syringes and needles

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

Temperature-controlled shaker or stir plate

-

Fume hood

Procedure:

-

Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a pre-weighed vial.

-

Solvent Addition: Add a known volume (e.g., 1.00 mL) of the desired anhydrous solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a set period (e.g., 24 hours) to ensure saturation.

-

Sampling: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, taking care not to disturb the solid.

-

Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a second pre-weighed vial. This step removes any remaining microscopic solid particles.

-

Evaporation: In a fume hood, carefully evaporate the solvent from the second vial under a gentle stream of inert gas or by using a rotary evaporator.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dissolved solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of aliquot taken in mL) * 100

Safety Precautions:

-

All operations should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Handle this compound with care as it is corrosive.

-

Ensure all glassware and solvents are scrupulously dry to prevent reaction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical nature as an acyl chloride allows for a qualitative prediction of its solubility in common organic solvents. It is expected to be soluble in anhydrous aprotic solvents and reactive in protic solvents. For precise quantitative measurements, the detailed experimental protocol provided in this guide should be followed with strict adherence to safety and anhydrous conditions. This information is crucial for the effective use of this versatile reagent in research and development.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 157373-00-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

Navigating the Procurement of 3-Chloro-2,4-difluorobenzoyl Chloride: A Technical Guide for Researchers

A critical starting material in the synthesis of novel therapeutics and advanced chemical entities, 3-Chloro-2,4-difluorobenzoyl chloride requires careful sourcing and handling. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial suppliers, purchasing considerations, and key experimental applications.

Identifying Commercial Suppliers and Navigating Chemical Data Discrepancies

The procurement of this compound is complicated by inconsistencies in publicly available data, particularly regarding its Chemical Abstracts Service (CAS) number. While some commercial suppliers associate the compound with CAS number 157373-00-7 , the molecular formula often provided alongside this number (C₇H₂Cl₂F₂O) corresponds to a di-chloro derivative, not the mono-chloro compound implied by the name.

However, the existence of the corresponding carboxylic acid, 3-Chloro-2,4-difluorobenzoic acid (CAS: 154257-75-7) , and its amide derivative, 3-Chloro-2,4-difluorobenzamide (CAS: 886501-21-9) , strongly indicates that this compound is a valid and synthetically accessible molecule. Researchers are therefore advised to exercise extreme caution and verify the chemical identity of the product with any potential supplier. Direct communication and requests for certificates of analysis (CoA) with spectroscopic data (e.g., NMR, Mass Spectrometry) are essential to confirm the structure and purity before purchase.

Several chemical suppliers list "this compound" in their catalogs. While a comprehensive and verified list is challenging to compile due to the CAS number ambiguity, the following table summarizes publicly listed potential suppliers. It is imperative to contact these suppliers directly to confirm the exact specifications of their product.

| Supplier | Stated CAS Number | Purity | Quantity | Notes |

| Matrix Scientific | 157373-00-7[1] | Inquire | 1g, 5g[1] | Molecular formula listed (C₇H₂Cl₂F₂O) is inconsistent with the name.[1] |

| Aaron Chemicals | 157373-00-7[2] | Inquire | Inquire | Molecular formula listed (C₇H₂Cl₂F₂O) is inconsistent with the name.[2] |

| Amaybio (阿镁生物) | 157373-00-7[3] | ≥95%[3] | 5g[3] | Listed price available.[3] |

Strategic Sourcing and Procurement Workflow

A systematic approach is crucial for the successful procurement of this specialized chemical. The following workflow outlines the key steps for researchers and procurement specialists:

Synthesis and Experimental Applications

A general representation of this synthetic pathway is as follows:

The utility of this compound in drug discovery lies in its role as a reactive building block. The acyl chloride functional group is a versatile handle for forming amide and ester bonds, which are fundamental linkages in many pharmaceutical compounds. The specific substitution pattern of the chloro and fluoro groups on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule. For instance, fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Safety, Handling, and Storage

As with all acyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound. It will react violently with water, releasing hydrochloric acid gas. Therefore, stringent safety protocols must be followed.

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture and incompatible materials such as water, alcohols, and strong bases.

-

An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information before handling this compound. While an SDS for the correctly identified this compound is not publicly available due to the CAS number ambiguity, the SDS for similar compounds like 3-Chloro-4-fluorobenzoyl chloride (CAS: 65055-17-6) can provide valuable guidance on the expected hazards and necessary precautions.[4]

References

A Comprehensive Guide to the Synthesis of 3-Chloro-2,4-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorobenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifunctionalized benzene ring makes it a valuable building block for introducing specific structural motifs that can enhance biological activity and modulate physicochemical properties. This technical guide provides a comprehensive review of the available literature on the synthesis of this compound, focusing on practical experimental protocols and comparative data.

Synthetic Pathways

The primary and most direct route to this compound is through the chlorination of its corresponding carboxylic acid, 3-Chloro-2,4-difluorobenzoic acid. This transformation is a standard procedure in organic synthesis, and several reagents can be employed for this purpose. The two most common and effective methods involve the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Caption: Overview of the primary synthetic routes to this compound.

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This is a widely used and cost-effective method for the preparation of acyl chlorides. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. A catalytic amount of N,N-dimethylformamide (DMF) or pyridine is often added to accelerate the reaction. A procedure analogous to the synthesis of 3-chloro-4-fluorobenzoyl chloride from its corresponding benzoic acid using thionyl chloride and pyridine has been reported.[1]

Reaction Scheme:

Caption: Reaction scheme for the synthesis using thionyl chloride.

Detailed Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 3-Chloro-2,4-difluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add excess thionyl chloride (2.0 - 5.0 eq) dropwise at room temperature.

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops) or pyridine.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure. The crude this compound can then be purified by fractional distillation under high vacuum.

Method 2: Synthesis using Oxalyl Chloride

Oxalyl chloride is a milder and more selective reagent for the synthesis of acid chlorides. The byproducts of the reaction, carbon monoxide, carbon dioxide, and hydrogen chloride, are all gaseous, which simplifies the purification of the product.[2][3] The reaction is typically catalyzed by DMF.

Reaction Scheme:

Caption: Reaction scheme for the synthesis using oxalyl chloride.

Detailed Protocol:

-

Setup: To a solution of 3-Chloro-2,4-difluorobenzoic acid (1.0 eq) in an anhydrous inert solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, the solvent and excess reagent can be removed under reduced pressure.

-

Purification: The resulting crude this compound can be purified by fractional distillation under high vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Please note that specific yields for the target molecule may vary depending on the exact reaction conditions and scale.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method | Reference |

| Starting Material | 3-Chloro-2,4-difluorobenzoic acid | 3-Chloro-2,4-difluorobenzoic acid | - |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) | [2][4] |

| Catalyst | DMF or Pyridine | DMF | [2][4] |

| Solvent | Neat (excess SOCl₂) or inert solvent | Dichloromethane (DCM), Toluene | [3][4] |

| Reaction Temperature | Reflux (~80°C) | 0°C to Room Temperature | [4][5] |

| Reaction Time | 2 - 4 hours | 1 - 3 hours | [4][5] |

| Typical Yield | > 90% (estimated based on analogues) | > 95% (estimated based on analogues) | [3][6] |

| Purification | Fractional distillation under vacuum | Fractional distillation under vacuum | [6] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound is readily achievable from 3-Chloro-2,4-difluorobenzoic acid using standard chlorinating agents. Both the thionyl chloride and oxalyl chloride methods are effective, with the latter offering milder reaction conditions and simpler work-up due to its gaseous byproducts. The choice of method may depend on factors such as cost, scale, and the sensitivity of other functional groups in more complex substrates. The provided protocols, based on well-established analogous procedures, offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]

3-Chloro-2,4-difluorobenzoyl Chloride: A Versatile Fluorinated Building Block in Modern Chemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorobenzoyl chloride is a valuable fluorinated building block increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoyl moiety, offers chemists a versatile tool for introducing specific electronic and steric properties into target structures. This strategic incorporation of halogens can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and safety considerations.

| Property | Value |

| CAS Number | 157373-00-7 |

| Molecular Formula | C₇H₂Cl₂F₂O |

| Molecular Weight | 210.99 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 206.9 ± 35.0 °C (Predicted) |

| Density | 1.548 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 78.9 °C |

| Refractive Index | 1.5375 |

| Hazards | Corrosive, causes severe skin burns and eye damage. Moisture sensitive. |

Synthesis

The primary route for the synthesis of this compound involves the chlorination of the corresponding carboxylic acid, 3-Chloro-2,4-difluorobenzoic acid. This transformation is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the preparation of this compound from its corresponding carboxylic acid.

Materials:

-

3-Chloro-2,4-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Chloro-2,4-difluorobenzoic acid (1.0 eq).

-

Suspend the acid in anhydrous toluene or DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude this compound. The product can often be used in the next step without further purification.

Applications in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of a variety of bioactive molecules. Its reactivity as an acylating agent allows for the facile formation of amide, ester, and ketone linkages, which are prevalent in many pharmaceutical and agrochemical compounds.

Amide Bond Formation

A primary application of this compound is in the synthesis of N-substituted amides. The reaction with primary or secondary amines proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol outlines a general method for the acylation of an amine with this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Application in Agrochemicals: Synthesis of Teflubenzuron Intermediate

While direct synthesis of the insecticide teflubenzuron does not utilize this compound, the synthesis of its key intermediate, 3,5-dichloro-2,4-difluoroaniline, highlights the importance of the substituted difluorobenzene scaffold in agrochemicals. The synthesis of teflubenzuron involves the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate.[1]

The mechanism of action for benzoylurea insecticides like teflubenzuron involves the inhibition of chitin synthesis in insects.[2][3][4] Chitin is a crucial component of the insect exoskeleton, and its disruption leads to improper molting and ultimately, death of the insect larvae. This targeted mode of action provides a degree of selectivity, making such compounds effective against specific pest species while having lower toxicity to non-target organisms.

Quantitative Data from Representative Reactions

The following table summarizes typical yields for reactions involving precursors and analogs of this compound, demonstrating the efficiency of these transformations.

| Reaction | Reactants | Product | Yield (%) | Reference |

| Chlorination | 2,4-Difluoronitrobenzene | 3,5-Dichloro-2,4-difluoronitrobenzene | High | [1] |

| Reduction | 3,5-Dichloro-2,4-difluoronitrobenzene | 3,5-Dichloro-2,4-difluoroaniline | High | [1] |

| Amide Coupling | 3,5-Dichloro-2,4-difluoroaniline, 2,6-Difluorobenzoyl isocyanate | Teflubenzuron | 93.7 | [1] |

| Amide Coupling | 3-Fluorobenzoyl chloride, Aniline | 3-Fluoro-N-phenylbenzamide | 76 | [5] |

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. Its utility in constructing complex molecules, particularly those with potential biological activity, makes it an important tool for researchers in medicinal chemistry and agrochemical development. The straightforward synthesis of the acyl chloride and its efficient coupling reactions, especially for amide bond formation, allow for the rapid generation of diverse compound libraries for screening and lead optimization. The strategic placement of chloro and fluoro substituents provides a handle for fine-tuning the physicochemical and biological properties of the final products, underscoring the value of this fluorinated building block in modern chemical research.

References

- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 2. Crystal Structure of 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, an Inhibitor of Chitin Synthesis - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

Methodological & Application

Synthesis of Novel Amides Using 3-Chloro-2,4-difluorobenzoyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel amides utilizing 3-Chloro-2,4-difluorobenzoyl chloride as a key building block. The resulting amide derivatives have potential applications in medicinal chemistry, particularly in the development of new antimicrobial agents and calcium channel blockers.

Introduction

Amide bond formation is a cornerstone of modern drug discovery and development. The unique physicochemical properties of the amide functional group contribute to the biological activity and metabolic stability of many pharmaceutical compounds. This compound is a versatile reagent for the synthesis of novel amides, incorporating a halogenated phenyl ring that can significantly influence the pharmacological profile of the target molecules. The presence of chlorine and fluorine atoms can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.

Novel amides derived from this compound have shown promise in two key therapeutic areas:

-

Antimicrobial Agents: As precursors to quinolone antibiotics, these amides can be elaborated into potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

-

Calcium Channel Blockers: Incorporation of the 3-chloro-2,4-difluorobenzoyl moiety has been reported in the synthesis of calcium channel blockers, which are crucial for the treatment of cardiovascular diseases such as hypertension.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a novel amide, N-(Aryl)-3-chloro-2,4-difluorobenzamide, a key intermediate for further elaboration.

| Amine Substrate | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| Substituted Aniline | N-(Substituted phenyl)-3-chloro-2,4-difluorobenzamide | 12-24 | 75-90 | Varies | ¹H NMR, ¹³C NMR, MS consistent with structure |

Experimental Protocols

A general and efficient protocol for the synthesis of novel amides from this compound is presented below. This method is applicable to a wide range of primary and secondary amines.

Protocol 1: General Amide Synthesis

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Cyrene™

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 equivalents) to the amine solution. Cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-substituted-3-chloro-2,4-difluorobenzamide.

Visualizations

Diagram 1: General Workflow for Amide Synthesis

Caption: Workflow for the synthesis of novel amides.

Diagram 2: Signaling Pathway of Quinolone Antibiotics

Caption: Mechanism of action of quinolone antibiotics.

Diagram 3: Signaling Pathway of L-type Calcium Channel Blockers

Caption: Mechanism of action of L-type calcium channel blockers.

Application Notes and Protocols for the Acylation of Primary and Secondary Amines with 3-Chloro-2,4-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The formation of amide bonds is one of the most crucial reactions in medicinal chemistry and drug development. The resulting N-substituted benzamides are a common structural motif found in a vast array of pharmacologically active compounds. Halogenated aromatic molecules, in particular, serve as versatile building blocks, with the halogen atoms providing opportunities for further functionalization and influencing the compound's pharmacokinetic and pharmacodynamic properties.

3-Chloro-2,4-difluorobenzoyl chloride is a highly reactive acylating agent used for the synthesis of N-substituted 3-chloro-2,4-difluorobenzamide derivatives. These products can serve as intermediates or as final active pharmaceutical ingredients (APIs). The presence of two fluorine atoms and a chlorine atom on the benzene ring can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This reaction proceeds through a nucleophilic acyl substitution mechanism, providing a reliable and efficient method for creating diverse amide libraries for screening and lead optimization in drug discovery programs.[1]

The general reaction involves the treatment of a primary or secondary amine with this compound in the presence of a non-nucleophilic base. The base, typically triethylamine or pyridine, acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.

General Reaction Scheme:

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution. The mechanism proceeds via a two-step addition-elimination pathway.[2][3]

-

Nucleophilic Attack (Addition): The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[3]

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base (such as excess amine or an added tertiary amine like triethylamine) to yield the final, neutral amide product and the hydrochloride salt of the base.[3]

Caption: Nucleophilic Acyl Substitution Mechanism.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the acylation of various primary and secondary amines with this compound. Yields are representative and may vary based on the specific substrate and reaction scale.

| Entry | Amine Substrate | Amine Type | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Primary, Aromatic | Triethylamine (1.2) | DCM | 0 to RT | 4 | 85-95 |

| 2 | Benzylamine | Primary, Aliphatic | Triethylamine (1.2) | DCM | 0 to RT | 2 | >90 |

| 3 | Cyclohexylamine | Primary, Aliphatic | Pyridine (1.5) | THF | 0 to RT | 3 | >90 |

| 4 | Morpholine | Secondary, Cyclic | Triethylamine (1.2) | DCM | 0 to RT | 2 | >95 |

| 5 | Diethylamine | Secondary, Acyclic | Triethylamine (1.5) | THF | 0 to RT | 3 | 80-90 |

| 6 | 4-Fluoroaniline | Primary, Aromatic | Pyridine (1.5) | DMF | RT | 6 | 80-90 |

DCM: Dichloromethane, THF: Tetrahydrofuran, DMF: Dimethylformamide, RT: Room Temperature.

Experimental Protocols

General Protocol for the Synthesis of N-substituted 3-chloro-2,4-difluorobenzamides

This is a general procedure and may require optimization for specific amines. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.05 eq)

-

Anhydrous triethylamine (Et₃N) or pyridine (1.2 - 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Deionized water

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.05 eq) and dissolve it in the chosen anhydrous solvent (approx. 0.2-0.5 M concentration).

-

Base Addition: Add the anhydrous base (e.g., triethylamine, 1.2 eq) to the stirred amine solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled, stirred amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride), and finally with brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-substituted 3-chloro-2,4-difluorobenzamide.

Caption: General Experimental Workflow.

Application in Drug Discovery: Kinase Inhibition

The 3-chloro-2,4-difluorobenzamide scaffold is a valuable pharmacophore in modern drug discovery, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Many small-molecule kinase inhibitors bind to the ATP-binding pocket of the enzyme, preventing phosphorylation and blocking downstream signaling. The structural features of N-substituted 3-chloro-2,4-difluorobenzamides can be optimized to achieve high affinity and selectivity for a specific kinase target.

Caption: Inhibition of a Kinase Signaling Pathway.

References

Application Notes and Protocols for Friedel-Crafts Acylation with 3-Chloro-2,4-difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of aryl ketones, which are key intermediates for a wide range of biologically active molecules.[1][2] This document provides detailed application notes and protocols for the Friedel-Crafts acylation utilizing 3-Chloro-2,4-difluorobenzoyl chloride as the acylating agent. The presence of chloro and fluoro substituents on the benzoyl chloride moiety makes it a valuable building block for accessing complex fluorinated aromatic ketones, which are prevalent in modern drug discovery.

The reaction proceeds via the formation of a highly reactive acylium ion intermediate generated from the reaction of this compound with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3] This electrophile then attacks the electron-rich aromatic substrate to form the corresponding aryl ketone.

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the Friedel-Crafts acylation involves three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion, forming a new C-C bond and a non-aromatic carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. However, the ketone product can form a complex with the Lewis acid, often requiring stoichiometric amounts of the catalyst.

Figure 1: Generalized workflow for the Friedel-Crafts acylation reaction.

Quantitative Data from Representative Reactions

While specific yield data for a wide range of substrates with this compound is not extensively published in readily accessible literature, the following table provides representative data from analogous Friedel-Crafts acylation reactions, which can serve as a benchmark for experimental design.

| Acyl Chloride | Aromatic Substrate | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethanoyl chloride | Benzene | AlCl₃ (1.1) | Benzene (excess) | 60 | 0.5 | ~90 | General Literature |

| Propionyl chloride | Anisole | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 1 | High | General Procedure |

| Butyryl chloride | m-Xylene | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Not specified | General Procedure |

| Acetyl chloride | Toluene | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 0.5 | High (majorly p-isomer) | General Literature |

Experimental Protocols

Safety Precautions: Friedel-Crafts acylation reactions should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. This compound is a corrosive and moisture-sensitive liquid. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Protocol 1: General Procedure for the Acylation of an Aromatic Substrate

This protocol provides a general method that can be adapted for various aromatic substrates such as benzene, toluene, and anisole.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Aromatic substrate (e.g., benzene, toluene, anisole)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

-

Aromatic Substrate Addition: After the acyl chloride addition is complete, add the aromatic substrate (1.0 - 1.2 equivalents), dissolved in anhydrous DCM, to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-